2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound, also referred to as compound 26 in , is a 1,3,4-thiadiazole derivative featuring a 4-chlorophenyl group attached to an acetamide backbone and a trifluoromethyl (-CF₃) substituent at the 5-position of the thiadiazole ring. Its molecular formula is C₁₁H₇ClF₃N₃OS, with a molecular weight of 333.71 g/mol (estimated). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-chlorophenyl moiety contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C11H7ClF3N3OS |
|---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H7ClF3N3OS/c12-7-3-1-6(2-4-7)5-8(19)16-10-18-17-9(20-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |
InChI Key |
YEELERVFWAIODM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazides react with trifluoromethyl-containing carbonyl compounds under acidic conditions to form the thiadiazole ring. For example, trifluoroacetic acid hydrazide reacts with carbon disulfide in the presence of hydrochloric acid, followed by cyclization with phosphorus oxychloride (POCl₃). The reaction proceeds via the intermediate formation of a thiosemicarbazone, which undergoes intramolecular cyclization to yield the thiadiazole core.
Reaction Conditions :
-
Solvent: Ethanol or aqueous HCl
-
Temperature: 80–100°C
-
Time: 4–6 hours
Alternative Route Using Hydrazine and Carbonyl Compounds
Hydrazine hydrate reacts with methyl trifluoropyruvate to form a hydrazone intermediate, which is treated with thionyl chloride (SOCl₂) to induce cyclization. This method avoids the use of carbon disulfide and is noted for higher regioselectivity.
Key Insight :
The trifluoromethyl group’s electron-withdrawing nature stabilizes the thiadiazole ring, facilitating isolation yields of 70–85%.
Preparation of 2-(4-Chlorophenyl)Acetyl Chloride
The 2-(4-chlorophenyl)acetyl moiety is introduced via amide coupling. The carboxylic acid precursor is activated to its acyl chloride form:
Synthesis of 2-(4-Chlorophenyl)Acetic Acid
4-Chlorophenylacetic acid is synthesized through Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride, followed by hydrolysis. Alternative routes include Grignard reactions using 4-chlorophenylmagnesium bromide and carbon dioxide.
Conversion to Acyl Chloride
The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene. Excess reagent is removed under reduced pressure to yield 2-(4-chlorophenyl)acetyl chloride as a pale-yellow liquid.
Typical Yield : 90–95%
Amide Coupling Strategies
The final step involves coupling 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with 2-(4-chlorophenyl)acetyl chloride. Two predominant methods are employed:
Schotten-Baumann Reaction
The amine is suspended in a biphasic system (water/dichloromethane) with sodium hydroxide. The acyl chloride is added dropwise at 0–5°C, and the mixture is stirred for 1–2 hours. The organic layer is separated, washed with dilute HCl, and dried over sodium sulfate.
Advantages :
-
Rapid reaction kinetics
-
High purity due to phase separation
Coupling Agents in Anhydrous Media
In anhydrous DMF or THF, the amine reacts with the acyl chloride in the presence of triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). Alternatively, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) enhance efficiency.
Optimized Conditions :
-
Molar ratio (amine:acyl chloride): 1:1.1
-
Temperature: 25°C
-
Time: 12–24 hours
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol/water (3:1 v/v) to afford needle-like crystals. Differential scanning calorimetry (DSC) confirms a melting point of 162–164°C.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 2H, CH₂), 2.45 (s, 1H, NH).
-
FT-IR : 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
Comparative Analysis of Methods
| Parameter | Schotten-Baumann | Coupling Agents |
|---|---|---|
| Yield | 80–88% | 75–82% |
| Purity | >98% | 95–97% |
| Reaction Time | 1–2 hours | 12–24 hours |
| Scalability | High | Moderate |
| Cost Efficiency | High | Low |
The Schotten-Baumann method is preferred for industrial-scale synthesis due to shorter reaction times and lower reagent costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit significant antimicrobial properties. A study evaluating the antimicrobial effects of thiadiazole derivatives found that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored extensively. For instance, derivatives of similar structures have shown promising activity against different cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest . In vitro studies demonstrated that certain derivatives achieved over 70% inhibition of cancer cell proliferation at specific concentrations.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in inflammatory pathways, such as lipoxygenase . This opens avenues for developing new anti-inflammatory drugs based on the thiadiazole scaffold.
Agricultural Applications
Thiadiazole derivatives have also been researched for their potential use as agrochemicals. Their ability to act as fungicides or herbicides could provide environmentally friendly alternatives to conventional agricultural chemicals. Studies indicate that these compounds can inhibit fungal growth effectively, making them suitable candidates for further development in agricultural settings.
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal synthesized various thiadiazole derivatives and tested their antimicrobial efficacy against a panel of pathogens. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
In another research effort, a series of thiadiazole derivatives were screened against multiple cancer cell lines using the MTT assay method. Results showed that one derivative achieved an IC50 value significantly lower than that of existing chemotherapeutics, indicating superior potency .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl-thiadiazole moiety is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural analogues differ in substituents on the phenyl ring (position and type of halogen) or modifications to the thiadiazole moiety (Table 1).
Table 1: Substituent Variations and Physicochemical Properties
Key Observations :
- Position of Chlorine : The 4-chlorophenyl group in the target compound (26) confers superior caspase activation compared to the 3-chloro isomer (25) in breast cancer cells .
- Trifluoromethyl vs. Benzylthio : The 5-CF₃ group enhances apoptosis induction, while benzylthio substituents () may improve membrane permeability but show less potency .
- Akt vs. Caspase Pathways: Compounds like 3 () with a 5-(4-nitrophenyl)amino group inhibit Akt, whereas the target compound activates caspases, indicating divergent mechanisms .
Anticancer Activity:
- Target Compound (26): Demonstrated IC₅₀ of 8.107 μM against HepG2 liver cancer cells and activated caspases 3, 8, and 9 in MCF7 breast cancer cells, outperforming analogues with 3-Cl or non-halogenated phenyl groups .
- Compound 3 : Induced 92.36% Akt inhibition in C6 glioma cells via π-π interactions and hydrogen bonding, leading to G2/M cell cycle arrest .
- Compound 8 () : Similar Akt inhibition (86.52%) but lower efficacy than compound 3, highlighting the importance of the benzothiazole substituent .
Herbicidal Activity:
- Flufenacet (): Shares the 5-CF₃-thiadiazole core but acts as a herbicide by inhibiting very long-chain fatty acid synthesis. This contrasts with the anticancer focus of the target compound, illustrating substituent-dependent applications .
Biological Activity
The compound 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a member of the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C11H9ClF3N3OS
- Molecular Weight : 305.72 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Structural Features
The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and potentially improves bioavailability.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. The biological activity of 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide was evaluated against various cancer cell lines.
Cell Viability Assays
In vitro studies have shown that this compound has cytotoxic effects on multiple cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 49.6 | |
| MDA-MB-231 (Breast) | 53.4 | |
| PC3 (Prostate) | Not specified | |
| SKNMC (Neuroblastoma) | Not specified |
These values indicate that the compound can effectively inhibit cell proliferation at relatively low concentrations.
The mechanism by which thiadiazole derivatives induce apoptosis in cancer cells involves the activation of caspases, which are crucial for programmed cell death. In particular:
- Compounds similar to 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide have been shown to activate caspases 3, 8, and 9 in MCF7 cells, leading to increased apoptosis rates .
Comparative Studies
In comparative studies with established chemotherapeutics like doxorubicin and cisplatin, thiadiazole derivatives have shown comparable or superior efficacy in reducing cell viability in certain cancer types. For instance:
- In a study comparing various derivatives, some thiadiazoles demonstrated better performance than doxorubicin in inhibiting LoVo tumor cells .
Synthesis and Evaluation
A series of studies have synthesized various thiadiazole derivatives to evaluate their anticancer potential:
- A study synthesized multiple thiadiazole derivatives and tested their effects on cell viability against MCF7 and LoVo cells. Results indicated significant cytotoxicity at concentrations as low as 200 µM .
- Another research highlighted that specific substitutions on the thiadiazole ring significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Toxicity Assessments
In addition to anticancer efficacy, toxicity assessments were performed using Daphnia tests:
Q & A
Basic: What are the optimized synthetic routes for 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, and how can reaction conditions improve yield?
Answer:
The synthesis typically involves coupling 2-chloro-N-(4-chlorophenyl)acetamide with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. Key steps include:
- Reagent Selection : Use chloroacetyl chloride for acetylation under reflux with triethylamine as a base .
- Solvent Optimization : Polar aprotic solvents (e.g., dioxane) enhance reactivity, while controlled temperatures (20–25°C) prevent side reactions .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity .
Yield Optimization : Adjust stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride) and monitor progress via TLC. Reported yields for analogous compounds range from 65–85% .
Basic: Which spectroscopic methods are critical for characterizing this compound, and what diagnostic signals confirm its structure?
Answer:
- FT-IR : Expect peaks for NH (~3250 cm⁻¹), C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and C-F (~1100 cm⁻¹) .
- ¹H NMR : Key signals include:
- ¹³C NMR : Carbons at δ 165–170 ppm (C=O), δ 150–155 ppm (thiadiazole C-2), and δ 120–125 ppm (CF₃) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 363.03 (calculated for C₁₁H₈ClF₃N₃OS) .
Advanced: How can computational modeling (e.g., molecular docking) predict this compound’s interactions with acetylcholinesterase or cancer targets?
Answer:
- Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or EGFR kinase, where thiadiazole derivatives show activity .
- Docking Workflow :
- Protein Preparation : Retrieve target structures from PDB (e.g., 4EY7 for AChE).
- Ligand Optimization : Minimize energy using DFT (B3LYP/6-31G* basis set) .
- Binding Site Analysis : Identify π-π stacking (thiadiazole ring with aromatic residues) and hydrogen bonds (acetamide NH with catalytic triad residues) .
- Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors. For example, a docking score ≤ −8.0 kcal/mol suggests strong binding .
Advanced: How should researchers address contradictory cytotoxicity data across cell lines (e.g., IC₅₀ variability)?
Answer:
Example Contradiction : IC₅₀ values ranging from 12 µM (HeLa) to >50 µM (MCF-7).
Resolution Strategies :
- Assay Standardization :
- Mechanistic Profiling :
- Structural Modifications : Introduce substituents (e.g., methyl groups) to improve permeability in resistant lines .
Advanced: What strategies validate the compound’s stability under physiological conditions for in vivo studies?
Answer:
- In Vitro Stability Tests :
- Metabolite Identification :
- LC-MS/MS to detect hydrolysis products (e.g., 4-chlorophenylacetic acid) .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance half-life .
Table 1: Representative Physicochemical Data for Analogous Thiadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
